molecular formula C22H21Cl2NO7 B12635187 C22H21Cl2NO7

C22H21Cl2NO7

Cat. No.: B12635187
M. Wt: 482.3 g/mol
InChI Key: HSAFQXYXPFDPKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H21Cl2NO7 Loratadine . It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, which minimizes its sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C .

Industrial Production Methods

In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the pharmacokinetics and metabolism of antihistamines.

    Biology: Employed in studies investigating the role of histamine in allergic reactions and immune responses.

    Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.

    Industry: Utilized in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. Loratadine does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine is unique in its balance of efficacy and minimal sedative effects. Its ability to selectively target peripheral histamine H1 receptors while avoiding significant central nervous system penetration makes it a preferred choice for many patients .

Properties

Molecular Formula

C22H21Cl2NO7

Molecular Weight

482.3 g/mol

IUPAC Name

methyl 2-[8-[(1,3-benzodioxol-5-ylmethylamino)methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C22H20ClNO7.ClH/c1-11-13-6-16(23)20(26)15(21(13)31-22(27)14(11)7-19(25)28-2)9-24-8-12-3-4-17-18(5-12)30-10-29-17;/h3-6,24,26H,7-10H2,1-2H3;1H

InChI Key

HSAFQXYXPFDPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC4=C(C=C3)OCO4)CC(=O)OC.Cl

Origin of Product

United States

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